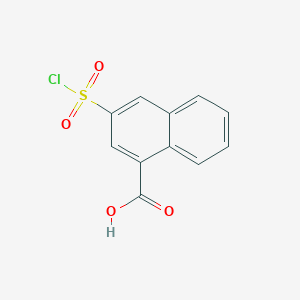

3-(Chlorosulfonyl)naphthalene-1-carboxylic acid

Description

Molecular Geometry and Crystallographic Analysis

The compound’s naphthalene core adopts a planar configuration, with substituents at positions 1 and 3 introducing steric and electronic perturbations. Single-crystal X-ray diffraction studies of analogous naphthalene derivatives (e.g., 1-hydroxy-2-naphthoic acid cocrystals) reveal dihedral angles between the carboxylic acid group and the aromatic ring ranging from 8.9° to 15.3° , depending on intermolecular interactions. For 3-(chlorosulfonyl)naphthalene-1-carboxylic acid, computational models predict a similar out-of-plane tilt for the -SO₂Cl group due to steric hindrance from adjacent hydrogen atoms on the naphthalene ring.

Crystallographic data from related sulfonated naphthalenes (e.g., 1,8-dichloro-9,10-ethanoanthracene-11-carboxylic acid) suggest a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 6.10 Å, b = 40.92 Å, c = 7.88 Å , and β = 111.35° . While direct X-ray data for this compound are limited, its packing likely involves C–H···O hydrogen bonds and π-π stacking interactions, as observed in structurally similar systems.

Propriétés

IUPAC Name |

3-chlorosulfonylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO4S/c12-17(15,16)8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFYPKSICGXQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258652-21-9 | |

| Record name | 3-(chlorosulfonyl)naphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Scheme and Conditions

The most established and widely used method for preparing 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid involves the direct chlorosulfonation of naphthalene-1-carboxylic acid:

| Parameter | Details |

|---|---|

| Starting Material | Naphthalene-1-carboxylic acid |

| Reagent | Chlorosulfonic acid (HSO3Cl) |

| Reaction Temperature | 0–5 °C (to control exothermic reaction) |

| Reaction Time | Typically several hours (varies by scale) |

| Product | This compound |

- The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group substitutes at the 3-position of the naphthalene ring adjacent to the carboxylic acid.

Industrial Scale Considerations

- Large-scale synthesis employs reactors with precise temperature control to mitigate the highly exothermic nature of the chlorosulfonation.

- Post-reaction purification typically involves crystallization or distillation to achieve high purity required for further applications.

Alternative Synthetic Routes and Related Preparations

While the direct chlorosulfonation is the principal method, the literature also discusses preparative steps and related naphthalene carboxylic acid derivatives that can be precursors or intermediates:

These methods primarily focus on preparing the naphthalene-1-carboxylic acid precursor, which is then subjected to chlorosulfonation to yield the target compound.

Detailed Reaction Conditions and Optimization

Temperature Control

- Maintaining low temperatures (0–5 °C) during chlorosulfonation is critical to control the exothermic reaction and prevent side reactions or decomposition.

Purification Techniques

Reaction Time and Stoichiometry

- Reaction times typically range from several hours to overnight reflux, depending on scale and desired yield.

- Stoichiometric excess of chlorosulfonic acid ensures complete conversion of the starting material.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | Naphthalene-1-carboxylic acid |

| Key Reagent | Chlorosulfonic acid (HSO3Cl) |

| Temperature Range | 0–5 °C during addition; may increase to reflux for completion |

| Reaction Time | 2–12 hours depending on scale and conditions |

| Purification | Crystallization, washing with K2CO3 solution, distillation |

| Yield | Typically high (exact yields depend on scale and conditions) |

| Product Purity | >95% after purification |

Research Findings and Practical Notes

- The chlorosulfonyl group is highly electrophilic, facilitating subsequent nucleophilic substitution reactions to form sulfonamide or sulfonate derivatives, which underscores the importance of controlling the purity and structural integrity during preparation.

- Industrial synthesis emphasizes safety due to the corrosive and reactive nature of chlorosulfonic acid and the exothermic reaction profile.

- Alternative synthetic routes to the precursor acid (naphthalene-1-carboxylic acid) via catalytic carbonylation or Grignard reagents provide flexibility in sourcing starting materials.

- Esterification and sulfonation methods reported in related patents indicate potential for derivative synthesis and process optimization.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chlorosulfonyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions, typically at room temperature.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution with amines.

Sulfonate Esters: Formed from substitution with alcohols.

Sulfonic Acids: Formed from reduction or oxidation reactions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid typically involves the chlorosulfonation of naphthalene-1-carboxylic acid using chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is generally conducted at low temperatures (0-5°C) to manage the exothermic nature of the process. The resulting compound features both a chlorosulfonyl group and a carboxylic acid group, which contribute to its reactivity as an electrophilic species.

Chemical Reactions

This compound can undergo various chemical transformations, including:

- Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, yielding sulfonamide or sulfonate derivatives.

- Reduction Reactions : Reduction can lead to the formation of corresponding sulfonic acids.

- Oxidation Reactions : Oxidative processes can generate sulfonic acid derivatives.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Dyes : Utilized in the production of synthetic dyes due to its reactive functional groups.

- Pharmaceuticals : Key in synthesizing sulfonamide-based drugs, which are significant in treating bacterial infections.

- Agrochemicals : Employed in developing herbicides and pesticides that enhance agricultural productivity.

Biology

In biological research, this compound is used for:

- Modification of Biomolecules : It aids in studying protein-ligand interactions and enzyme mechanisms by modifying biomolecules to create specific ligands.

- Drug Development : Investigated for potential therapeutic applications, particularly in creating novel drug candidates that target specific biological pathways.

Medicine

The compound's reactivity allows it to be explored for:

- Antimicrobial Agents : Research into its derivatives has shown promise for developing new antimicrobial agents effective against resistant strains of bacteria.

- Therapeutics : Its role in synthesizing compounds with potential anti-inflammatory properties is under investigation.

Industry

In industrial applications, this compound is used for:

- Production of Specialty Chemicals : It is employed in creating polymers and surfactants that have diverse applications in consumer products.

- Material Science : Its derivatives are utilized in developing advanced materials with specific chemical properties.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the successful synthesis of various sulfonamide derivatives from this compound through nucleophilic substitution reactions. The resulting compounds exhibited enhanced antibacterial activity compared to traditional sulfonamides, highlighting their potential as new therapeutic agents.

Case Study 2: Modification for Enzyme Studies

Research involving the modification of enzymes using this compound revealed insights into enzyme mechanisms. By attaching the chlorosulfonyl group to specific amino acids within enzymes, researchers were able to probe active sites and understand substrate interactions more clearly.

Mécanisme D'action

The mechanism of action of 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparaison Avec Des Composés Similaires

Key Observations:

Aromatic vs. Saturated Rings : The naphthalene core in the target compound enhances π-π stacking interactions compared to saturated analogs like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which exhibit reduced reactivity due to ring saturation .

Chlorosulfonyl Group Positioning : The para-substituted -SO₂Cl in p-(chlorosulfonyl)benzoic acid results in higher melting points (230°C) compared to ortho/meta positions, suggesting greater crystallinity . The naphthalene analog is expected to have distinct solubility and reactivity due to extended conjugation.

Carboxylic Acid vs. Acyl Chloride : The target compound’s -COOH group offers pH-dependent solubility (cf. pH 5.8–6.5 for related compounds ), whereas 3-(chlorosulfonyl)benzoyl chloride’s -COCl group facilitates acylation reactions but requires moisture-free handling .

Heterocyclic Derivatives : Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate demonstrates the versatility of -SO₂Cl in heterocycles, often used in pesticidal agents due to pyrazole’s bioactivity .

Research Findings and Practical Considerations

- Synthetic Challenges : Microwave-assisted synthesis (e.g., 100–130°C, 500 W) is effective for naphthalene derivatives, as seen in carboxamide preparations . However, the target compound’s -SO₂Cl group necessitates controlled conditions to avoid hydrolysis.

- Stability : Analogous chlorosulfonyl compounds are moisture-sensitive; storage under anhydrous conditions is critical. The carboxylic acid group may require buffering to prevent decarboxylation .

- Applications: The target compound’s dual functionality makes it suitable for creating sulfonamide drugs, whereas 2-(3-methylbenzyl)naphthalene-1-carboxylic acid’s lipophilicity favors non-polar applications like coatings .

Activité Biologique

3-(Chlorosulfonyl)naphthalene-1-carboxylic acid (CAS No. 1258652-21-9) is a compound of significant interest in chemical and biological research due to its unique structural features and potential applications in drug development and biochemical studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring with a carboxylic acid group and a chlorosulfonyl substituent, which enhances its electrophilic character. This structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

This compound primarily acts through its ability to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chlorosulfonyl group is particularly reactive, allowing the compound to interact with various biological targets.

Key Mechanisms:

- Nucleophilic Attack : The chlorosulfonyl group undergoes nucleophilic substitution reactions, which can modify proteins and other biomolecules.

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways and cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on human melanoma cells, showing potential in reducing cell viability and inducing apoptosis at certain concentrations .

Enzyme Modulation

The compound has been investigated for its ability to interact with enzymes involved in critical metabolic pathways. It has shown inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism.

Case Studies

- Inhibition of Mcl-1 : In a study focused on small-molecule inhibitors of Mcl-1 (a protein implicated in cancer cell survival), derivatives based on naphthalene structures similar to this compound were found to disrupt Mcl-1 interactions with pro-apoptotic proteins, demonstrating an IC50 value of approximately 10.9 μM .

- Modification of Protein-Ligand Interactions : The compound has been utilized to modify biomolecules for studying protein-ligand interactions. Its electrophilic nature allows it to form stable adducts with amino acids in proteins, providing insights into enzyme mechanisms and binding affinities .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Synthesis Optimization

Level: Basic Q: What are the established synthetic routes for 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid, and what critical reaction parameters influence yield? A: The compound is synthesized via sulfonation of naphthalene-1-carboxylic acid followed by chlorination. Key parameters include:

- Temperature Control: Maintain 0–5°C during sulfonation to suppress side reactions like polysubstitution .

- Chlorinating Agents: Use stoichiometric ClSO₃H or PCl₅ under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

- Solvent Purity: Rigorously dried solvents (e.g., acetone distilled over molecular sieves) improve yields, as shown in analogous naphthoyl chloride syntheses (>90% purity) .

- Inert Atmosphere: Nitrogen or argon prevents oxidative degradation during chlorination .

Spectroscopic Characterization

Level: Basic Q: Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize? A:

- ¹H/¹³C NMR: The naphthalene aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid proton (δ ~12 ppm) confirm core structure. Sulfonyl chloride groups show distinct ¹³C shifts at ~120–130 ppm .

- IR Spectroscopy: Key peaks include S=O stretching (1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and C=O (1700–1720 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) should match the exact mass (e.g., 234.00205 for analogous sulfonylated compounds ).

Reactivity of the Chlorosulfonyl Group

Level: Advanced Q: How does the chlorosulfonyl group influence the naphthalene ring’s reactivity in nucleophilic substitution or coupling reactions? A: The chlorosulfonyl group acts as a strong electron-withdrawing group, activating the adjacent positions for nucleophilic attack. For example:

- Nucleophilic Substitution: Reacts with amines to form sulfonamides, requiring controlled pH (7–9) to balance reactivity and hydrolysis .

- Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may require protecting the sulfonyl chloride due to catalyst poisoning. Pre-conversion to sulfonate esters improves compatibility .

Stability and Storage

Level: Advanced Q: What are the primary degradation pathways for this compound under ambient storage, and how can researchers mitigate them? A: Degradation occurs via:

- Hydrolysis: Sulfonyl chloride reacts with moisture to form sulfonic acid. Storage in anhydrous solvents (e.g., dry THF) under inert gas (N₂/Ar) is critical .

- Thermal Decomposition: Above 50°C, decarboxylation and SO₂ release are observed. Store at 0–6°C in sealed, light-resistant containers .

- Monitoring: Regular FT-IR or TGA analysis detects early degradation .

Applications in Organic Synthesis

Level: Basic Q: What role does this compound play as an intermediate in synthesizing bioactive molecules? A: It serves as a precursor for:

- Sulfonamide Drugs: Reacts with amines to form antimicrobial or antiviral agents .

- Polymer Modifiers: Incorporation into naphthalene-based polymers enhances thermal stability .

- Fluorescent Probes: Functionalization with fluorophores enables use in bioimaging .

Resolving Data Contradictions

Level: Advanced Q: How should researchers address discrepancies in reported reaction yields when using this compound as a sulfonating agent? A: Contradictions often arise from:

- Purity Variability: Impurities in starting materials (e.g., residual moisture in naphthalene-1-carboxylic acid) reduce yields. Use HPLC or GC-MS to verify reagent purity (>98%) .

- Methodological Bias: Apply risk-of-bias criteria (e.g., randomization of dose administration and allocation concealment) to assess study reliability .

- Reaction Monitoring: In situ techniques like Raman spectroscopy track intermediate formation and optimize reaction timelines .

Safety and Handling Protocols

Level: Basic Q: What safety measures are essential when handling this compound in laboratory settings? A:

- Personal Protection: Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Spill Management: Neutralize spills with sodium bicarbonate to convert sulfonyl chloride to less hazardous sulfonate .

- Toxicity Data: While specific toxicity studies are limited, related naphthalene derivatives show respiratory and dermal irritation. Adhere to occupational exposure limits (OELs) for sulfonyl chlorides .

Analytical Methods for Degradation

Level: Advanced Q: Which advanced analytical techniques are recommended for identifying degradation products under thermal stress? A:

- Pyrolysis-GC/MS: At 500°C under helium, decomposition products (e.g., CO₂, SO₂) are detected. Methyl derivatization with tetramethylammonium hydroxide (TMAH) enhances polar intermediate detection .

- TGA-FTIR: Correlates mass loss with IR spectra to identify degradation stages (e.g., sulfonic acid formation at 150–200°C) .

- XRD: Crystallinity changes indicate phase transitions during thermal stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.